Ethyl 5,6-dichloropicolinate Ethyl 5,6-dichloropicolinate
Brand Name: Vulcanchem
CAS No.: 1214366-92-3
VCID: VC0060182
InChI: InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=NC(=C(C=C1)Cl)Cl
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.049

Ethyl 5,6-dichloropicolinate

CAS No.: 1214366-92-3

Cat. No.: VC0060182

Molecular Formula: C8H7Cl2NO2

Molecular Weight: 220.049

* For research use only. Not for human or veterinary use.

Ethyl 5,6-dichloropicolinate - 1214366-92-3

Specification

CAS No. 1214366-92-3
Molecular Formula C8H7Cl2NO2
Molecular Weight 220.049
IUPAC Name ethyl 5,6-dichloropyridine-2-carboxylate
Standard InChI InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3
Standard InChI Key ZNKCKBUCUHCEGP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Ethyl 5,6-dichloropicolinate features a pyridine ring with two chlorine substituents at positions 5 and 6, along with an ethyl carboxylate group at position 2. This arrangement creates a distinctive chemical identity with specific structural features that influence its reactivity and applications.

Basic Identification Data

The following table presents the essential identification parameters for ethyl 5,6-dichloropicolinate:

ParameterValue
IUPAC NameEthyl 5,6-dichloropyridine-2-carboxylate
CAS Registry Number1214366-92-3
Molecular FormulaC₈H₇Cl₂NO₂
Molecular Weight220.05 g/mol
SMILES NotationCCOC(=O)C1=NC(=C(C=C1)Cl)Cl
InChIInChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3
InChIKeyZNKCKBUCUHCEGP-UHFFFAOYSA-N

Source: The structural information is documented in multiple chemical databases and supplier catalogs .

Structural Features

The compound consists of a pyridine core with the following key structural elements:

  • A pyridine ring with nitrogen at position 1

  • Two chlorine substituents at positions 5 and 6

  • An ethyl carboxylate group (ethyl ester) at position 2

  • A planar conjugated system typical of aromatic heterocycles

The dichloro substitution pattern on adjacent carbon atoms creates a distinctive electronic distribution that influences the compound's reactivity and potential applications in medicinal chemistry and organic synthesis.

Physicochemical Properties

The physicochemical profile of ethyl 5,6-dichloropicolinate determines its behavior in various chemical environments, solubility characteristics, and handling requirements for laboratory and industrial applications.

Physical Properties

While experimental physical property data for ethyl 5,6-dichloropicolinate is limited in the available literature, the following properties have been documented or can be reliably predicted:

PropertyValueNote
Physical StateSolidAt standard conditions
ColorNot specified in literatureLikely white to off-white based on similar compounds
DensityNot experimentally determinedEstimated ~1.3-1.5 g/cm³ based on similar structures
Boiling PointNot experimentally determinedLikely >300°C at 760 mmHg (estimated)
Melting PointNot experimentally determined-
Flash PointNot experimentally determined-

The compound's physical properties can be partially inferred from structurally similar compounds like ethyl 4,6-dichloropicolinate and other dichlorinated pyridine derivatives .

Solubility Profile

Based on its structure and functional groups, ethyl 5,6-dichloropicolinate is expected to exhibit the following solubility characteristics:

  • Good solubility in organic solvents such as ethanol, methanol, acetonitrile, dichloromethane, and ethyl acetate

  • Limited solubility in water due to the hydrophobic nature of the chlorinated pyridine ring

  • Improved aqueous solubility in acidic conditions due to potential protonation of the pyridine nitrogen

This solubility profile is consistent with other chlorinated pyridine carboxylates and influences its applications in organic synthesis and formulation development .

Chemical Reactivity

The reactivity of ethyl 5,6-dichloropicolinate is governed by its key functional groups and structural features, which determine its behavior in various chemical transformations and potential applications.

Structural Relationships and Similar Compounds

Ethyl 5,6-dichloropicolinate belongs to a broader family of chlorinated pyridine carboxylates with diverse substitution patterns. Examining these structural relationships provides valuable insights into its chemical behavior and potential applications.

Related Compounds

The following table presents structurally related compounds that share key features with ethyl 5,6-dichloropicolinate:

CompoundCAS NumberStructural Relationship
Ethyl 4,6-dichloropicolinate873450-61-4Isomeric form with different chlorine positions
Ethyl 5-chloro-6-methoxypicolinate1214388-09-6One chlorine replaced with methoxy group
Ethyl 4,5-dichloropicolinate1806276-27-6Isomeric form with different chlorine positions
5,6-Dichloropicolinic acidNot specifiedCarboxylic acid form (hydrolyzed ester)

These structural analogs provide context for understanding the chemical behavior and applications of ethyl 5,6-dichloropicolinate through comparative analysis .

Hazard TypeClassificationReference
Acute Toxicity (Oral)Harmful if swallowed (H302)GHS classification
Skin IrritationCauses skin irritation (H315)GHS classification
Eye IrritationCauses serious eye irritation (H319)GHS classification
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation (H335)GHS classification

The compound carries a GHS signal word of "Warning" and requires appropriate handling precautions .

Current Research Context

While specific research focusing exclusively on ethyl 5,6-dichloropicolinate is limited in the current literature, the compound represents a valuable member of the chlorinated pyridine carboxylate family with potential applications in various research domains.

Research Opportunities

Based on the structural features and reactivity profile of ethyl 5,6-dichloropicolinate, several research directions warrant exploration:

  • Structure-Activity Relationship Studies:

    • Comparative analysis with isomeric dichloropicolinates

    • Evaluation of biological activity across different substitution patterns

    • Medicinal chemistry exploration in targeted therapeutic areas

  • Synthetic Methodology Development:

    • Optimization of selective chlorination procedures

    • Development of novel transformations of the dichloropyridine scaffold

    • Application in diversity-oriented synthesis

  • Material Science Applications:

    • Investigation as components in specialty polymers

    • Exploration as ligands in coordination chemistry

    • Evaluation in photochemical applications

These research opportunities leverage the unique structural features of ethyl 5,6-dichloropicolinate to address challenges in chemical synthesis and therapeutic development .

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